molecular formula C8H6BrNO B1343639 6-Bromo-1H-indol-4-ol CAS No. 885518-89-8

6-Bromo-1H-indol-4-ol

Cat. No. B1343639
M. Wt: 212.04 g/mol
InChI Key: HHYWLIRDFVYLRO-UHFFFAOYSA-N
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Description

6-Bromo-1H-indol-4-ol is a brominated indole derivative, a class of compounds that are of significant interest due to their diverse biological activities and presence in many natural products. Indole derivatives are known for their potential pharmacological properties, including anti-inflammatory and COX-2 inhibitory activities, as well as their use in various synthetic applications for complex molecules .

Synthesis Analysis

The synthesis of brominated indoles often involves regioselective halogenation, which can be achieved through various synthetic routes. For instance, a regioselective synthesis of 6-bromo-5-methoxy-1H-indole-3-carboxylic acid, a related compound, has been developed using trifluoroacetylated indole driven hydrolysis, which allows for selective bromination at the desired position . Another example is the synthesis of 6-chloro-2-(4-chlorobenzoyl)-1H-indol-3-ylacetic acid, a COX-2 inhibitor, which involves a novel indole formation through an alkylation/1,4-addition/elimination/isomerization cascade . Additionally, Pd-catalyzed cyclocarbonylation has been used to synthesize indole derivatives, demonstrating the versatility of palladium catalysis in constructing complex indole scaffolds .

Molecular Structure Analysis

The molecular structure of brominated indoles can be characterized using various spectroscopic and crystallographic techniques. X-ray single-crystal diffraction is a common method to determine the precise molecular geometry of these compounds. For example, the crystal structure of a Schiff base compound related to 6-Bromo-1H-indol-4-ol has been determined, showing that it crystallizes in the monoclinic system . Similarly, Hirshfeld surface analysis has been employed to analyze intermolecular interactions in the crystal structure of brominated indole derivatives .

Chemical Reactions Analysis

Brominated indoles can undergo various chemical reactions due to the presence of the bromine atom, which is a good leaving group. This allows for further functionalization through nucleophilic substitution reactions. For instance, 6-bromoindolines have been converted to 6-methoxyindolines and indoles through nucleophilic substitution with a methoxyl group . The reactivity of these compounds can also be influenced by the presence of other substituents on the indole ring, which can direct the course of the reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated indoles, such as thermal stability, electronic spectra, and molecular electrostatic potential, can be studied using various analytical techniques. Thermal analysis can reveal the stability of the compound up to a certain temperature . Spectroscopic methods, including FT-IR and UV-Vis, can be used to assign electronic spectra and investigate the electronic structure of the molecules . Computational methods like density functional theory (DFT) can provide insights into the electronic properties and predict reactivity parameters .

Scientific Research Applications

  • Bioactive Compounds from Marine Sponges : Segraves and Crews (2005) investigated brominated tryptophan derivatives from Thorectandra sp. and Smenospongia sp. sponges. They isolated several compounds, including 6-bromo-1H-indole-3-carboxylic acid methyl ester, which showed potential as growth inhibitors of Staphylococcus epidermidis (Segraves & Crews, 2005).

  • Synthetic Applications : Sharma et al. (2020) developed a strategy for constructing 6-bromo-5-methoxy-1H-indole-3-carboxylic acid, an important scaffold of the anti-inflammatory compound Herdmanine D. They highlighted its potential use in the synthesis of amide derivatives (Sharma, Sharma, Kashyap, & Bhagat, 2020).

  • Natural Product Synthesis : Nabi et al. (2017) used 6-bromoindole in an iridium-catalyzed triborylation-diprotodeborylation sequence to synthesize 6-bromo-4-methoxyindole. This process was part of a formal synthesis of the natural product breitfussin B (Nabi, Liyu, Lindsay, & Sperry, 2017).

  • Biological Studies : Ibrahim et al. (2009) isolated new ceramides from the Indonesian sponge Iotrochota purpurea, along with known 6-bromoindole alkaloids. These compounds' structures were elucidated using spectroscopic methods, highlighting the importance of 6-bromoindoles in marine natural products (Ibrahim, Mohamed, Fouad, El-Khayat, & Proksch, 2009).

  • Chemical Synthesis for Biological Applications : Arya et al. (2012) synthesized fluorinated spiro[3H-indole-3,2′-thiazolidine]-2,4′(1H)-diones, demonstrating the use of 6-bromoindoles in creating compounds with potential antihistamic properties (Arya, Rawat, Dandia, & Sasai, 2012).

  • Enzyme Histochemistry : Kiernan (2007) discussed the use of indoxyl esters and glycosides, including 6-bromo-2-S-methylindoxyl sulfate, as chromogenic substrates for detecting enzyme activities in various scientific fields. These compounds react with oxygen to yield insoluble indigo dyes, useful in biochemical assays and enzyme localization (Kiernan, 2007).

Safety And Hazards

While specific safety and hazard information for 6-Bromo-1H-indol-4-ol was not found, it’s generally advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling similar chemicals .

Future Directions

Indole derivatives, including 6-Bromo-1H-indol-4-ol, have diverse biological activities and immense potential to be explored for newer therapeutic possibilities . They are of wide interest due to their diverse biological and clinical applications .

properties

IUPAC Name

6-bromo-1H-indol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO/c9-5-3-7-6(1-2-10-7)8(11)4-5/h1-4,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHYWLIRDFVYLRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1C(=CC(=C2)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50646159
Record name 6-Bromo-1H-indol-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50646159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-1H-indol-4-ol

CAS RN

885518-89-8
Record name 6-Bromo-1H-indol-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50646159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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